molecular formula C24H22N4O3 B2853343 (E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 940986-52-7

(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

Cat. No. B2853343
CAS RN: 940986-52-7
M. Wt: 414.465
InChI Key: FHHMVOLBNHSUAU-KPKJPENVSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxybenzoyl group, a piperazine ring, a styryl group, an oxazole ring, and a nitrile group . These functional groups could potentially confer a variety of chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the piperazine ring). The presence of the nitrile group and the oxazole ring could potentially introduce polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The oxazole ring is a heterocycle that might participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Scientific Research Applications

Pharmaceutical Drug Development

The presence of the piperazine ring in this compound is noteworthy because piperazine derivatives are commonly found in pharmaceuticals due to their ability to enhance pharmacokinetic properties . This compound could be investigated for its potential as a precursor in the synthesis of drugs with antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties.

Cancer Research

Compounds with a piperazine moiety have been studied for their efficacy against various cancer cell lines. This particular compound could be explored for its activity against breast cancer cells, targeting specific enzymes like Poly (ADP-Ribose) Polymerase, which is involved in DNA repair processes . Its efficacy in inducing apoptosis and inhibiting cancer cell proliferation would be a significant area of study.

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be used in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its characteristics .

properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-10-8-19(9-11-20)23(29)27-13-15-28(16-14-27)24-21(17-25)26-22(31-24)12-7-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMVOLBNHSUAU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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